molecular formula C14H15F5O2 B1671567 GK187 CAS No. 1071001-50-7

GK187

Cat. No.: B1671567
CAS No.: 1071001-50-7
M. Wt: 310.26 g/mol
InChI Key: CICDFDPOGZQTQB-UHFFFAOYSA-N
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Description

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in basal cell metabolism and plays a crucial role in various neurological disorders . The compound is known for its high specificity and effectiveness, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GK187 involves the preparation of polyfluoroalkyl ketone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

This compound is produced in a controlled laboratory environment, ensuring high purity and consistency. The production process involves multiple steps, including purification and quality control measures to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

GK187 primarily undergoes inhibition reactions with its target enzyme, GVIA iPLA2. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under standard laboratory conditions .

Common Reagents and Conditions

The inhibition of GVIA iPLA2 by this compound is achieved under specific conditions, often involving the use of mixed micelle activity assays. The compound is highly selective and effective at very low mole fractions .

Major Products Formed

The primary product of the reaction between this compound and GVIA iPLA2 is the inhibited enzyme complex. This inhibition is highly specific and does not produce significant by-products .

Scientific Research Applications

Biological Activity

GK187 is a compound recognized for its significant biological activity, particularly as a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of this compound

This compound is classified as a pentafluoro ketone that has been shown to exhibit strong inhibitory effects on GVIA iPLA2, an enzyme involved in membrane phospholipid metabolism and various signaling pathways. The compound's structure includes a methoxy phenyl group, which contributes to its biological activity. The inhibition of GVIA iPLA2 by this compound has implications for conditions such as diabetes and other metabolic disorders due to the enzyme's role in lipid metabolism and cell signaling .

The mechanism by which this compound exerts its inhibitory effects involves interaction with the enzyme's active site. The fluoroketone group of this compound engages with key residues within the enzyme's binding pocket, facilitating strong binding and inhibition. The simulations suggest that while the fluorine atoms participate in hydrogen bonding interactions with specific residues, they do not interact directly with the catalytic serine residue, highlighting a unique binding profile that may differentiate it from other inhibitors .

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits GVIA iPLA2 activity in vitro and in vivo. The following table summarizes key findings from various research studies:

Study ReferenceMethodologyKey Findings
In vitro assaysThis compound showed potent inhibition of GVIA iPLA2 with an IC50 value comparable to other known inhibitors.
Animal modelsAdministration of this compound reduced β-cell apoptosis in diabetic mouse models, indicating potential protective effects against diabetes-related complications.
Structural analysisCrystal structure analysis revealed unique binding interactions between this compound and GVIA iPLA2, contributing to its inhibitory potency.

Case Studies

  • Diabetes Protection : In a study involving spontaneous diabetes-prone nonobese diabetic mice, this compound was administered to assess its impact on β-cell survival. Results indicated a significant reduction in apoptosis rates among treated mice compared to controls, suggesting that this compound may have therapeutic potential for preventing diabetes-related β-cell dysfunction .
  • Cardiovascular Implications : Another investigation focused on the role of this compound in cardiovascular health revealed that inhibition of iPLA2 activity could lead to improved cardiac function in models of heart disease. This study highlighted the compound's potential for protecting heart tissue by modulating lipid signaling pathways .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDFDPOGZQTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348609
Record name 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071001-50-7
Record name 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.